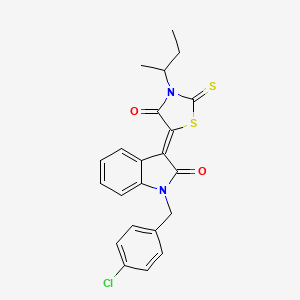
N-(4-Bromo-benzylidene)-N'-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” typically involves the condensation reaction between 4-bromo-benzaldehyde and 4,6-diphenyl-pyrimidin-2-yl-hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-Bromo-benzaldehyde+4,6-Diphenyl-pyrimidin-2-yl-hydrazine→N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
“N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, “N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” can be used as an intermediate for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Industry
In material science, the compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of “N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine
- N-(4-Methyl-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine
Uniqueness
The presence of the bromine atom in “N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” may impart unique reactivity and properties compared to its chloro or methyl analogs
Propiedades
Fórmula molecular |
C23H17BrN4 |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine |
InChI |
InChI=1S/C23H17BrN4/c24-20-13-11-17(12-14-20)16-25-28-23-26-21(18-7-3-1-4-8-18)15-22(27-23)19-9-5-2-6-10-19/h1-16H,(H,26,27,28)/b25-16+ |
Clave InChI |
IJYBZIUXKUAZCE-PCLIKHOPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)


![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
![isopropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966992.png)


![pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11967020.png)
![Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene](/img/structure/B11967022.png)
![diisobutyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967027.png)
![Isopropyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967037.png)


